N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide: is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole ring system fused with a cyclopropane carboxamide group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base, followed by cyclization to form the benzothiazole ring.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to promote the cyclization reaction.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of the desired benzothiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Benzothiazole derivatives have shown promising activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription . Additionally, it may interact with cellular receptors or signaling pathways, modulating cellular responses and activities .
Comparison with Similar Compounds
- N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- N,N,2-Trimethyl-1,3-benzothiazol-6-amine
- Trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium, diiodide
Uniqueness: N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane carboxamide group fused with the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-4-5-9(2)12-11(8)16(3)14(18-12)15-13(17)10-6-7-10/h4-5,10H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNLBFBUHVMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3CC3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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